

Potential starting materials for 2-Chloro-4,5-difluorobenzylamine synthesis

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Compound of Interest

Compound Name: 2-Chloro-4,5-difluorobenzylamine

Cat. No.: B2368218

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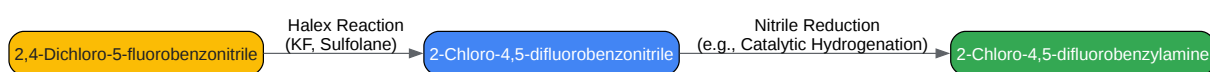
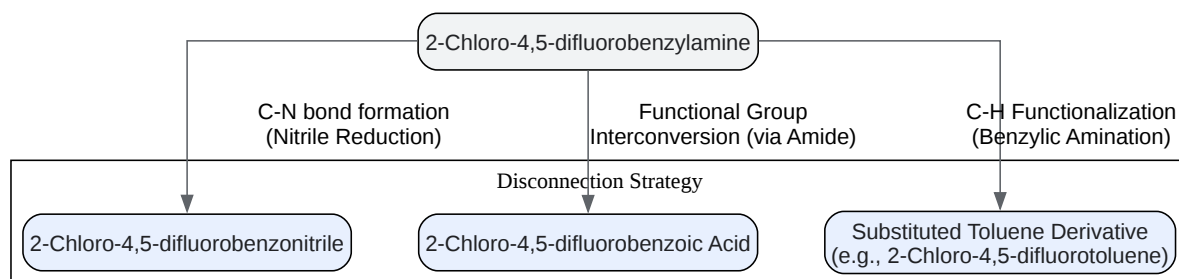
An In-Depth Technical Guide to the Synthesis of **2-Chloro-4,5-difluorobenzylamine**: A Starting Material Perspective

Introduction

2-Chloro-4,5-difluorobenzylamine is a highly valuable substituted benzylamine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of chlorine and fluorine atoms imparts unique electronic and lipophilic properties to target molecules, often enhancing their biological activity and metabolic stability. The strategic selection of a starting material is the most critical decision in designing a synthesis route, directly influencing the overall efficiency, cost-effectiveness, scalability, and safety of the process. This guide provides an in-depth analysis of the primary synthetic strategies for **2-Chloro-4,5-difluorobenzylamine**, focusing on the logical selection of starting materials and the underlying chemical principles that govern each pathway.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach allows for the logical disconnection of the target molecule into simpler, commercially available precursors. For **2-Chloro-4,5-difluorobenzylamine**, three primary disconnection strategies emerge, each pointing to a different class of starting material.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com